Felypressin Acetate is a synthetic peptide derivative of vasopressin, primarily recognized for its role as a vasopressin 1 receptor agonist. This compound is utilized in various medical applications, particularly in dentistry and surgery, due to its vasoconstrictive properties. It is structurally similar to arginine vasopressin, differing mainly in the substitution of the arginine residue with a phenylalanine residue at the second position of the peptide chain.
Felypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides in both laboratory and industrial settings. The compound can also be found in various commercial sources for research and pharmaceutical purposes, with its chemical identity confirmed by databases such as PubChem and BenchChem .
Felypressin Acetate is classified as a vasopressin analog and specifically as a vasopressin 1 receptor agonist. This classification underscores its mechanism of action, which involves binding to vasopressin receptors to induce physiological effects such as vasoconstriction.
Felypressin Acetate is primarily synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The synthesis process includes several key steps:
The SPPS method allows for precise control over the sequence and modifications of the peptide, making it suitable for producing Felypressin Acetate in both research and clinical settings. The synthesis typically requires protective groups for amino acids during assembly, which are removed at specific stages to facilitate proper bonding.
Felypressin Acetate has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is , indicating the presence of multiple functional groups essential for its biological activity.
Felypressin Acetate participates in several chemical reactions that are critical during its synthesis:
Common reagents used include hydrogen peroxide or iodine for oxidation and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction. Substitution reactions often involve various protecting groups that are applied during SPPS .
Felypressin Acetate exerts its pharmacological effects primarily through its interaction with the vasopressin 1 receptor. Upon binding:
The rapid onset of action makes it particularly useful in clinical settings such as dental procedures where immediate hemostatic effects are required .
Felypressin Acetate appears as a white to off-white powder and is soluble in water. Its stability under various conditions is crucial for maintaining efficacy in pharmaceutical formulations.
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and confirm identity during quality control processes .
Felypressin Acetate has significant applications in various scientific domains:
Felypressin acetate is a synthetic nonapeptide with the specific amino acid sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, often abbreviated as CFFQNCPKG-NH₂ [1] [5] [9]. This primary structure features a C-terminal amidation, which enhances its stability against carboxypeptidase-mediated degradation. The N-terminal cysteine residue is critical for forming the disulfide bridge that stabilizes the cyclic conformation essential for biological activity. Two adjacent phenylalanine residues at positions 2 and 3 contribute to the peptide's hydrophobic interactions with vasopressin receptors, while the C-terminal glycinamide modulates receptor affinity [2] [4]. This sequence is a structural analog of vasopressin but differs significantly by the substitution of phenylalanine for tyrosine at position 2 and lysine for arginine at position 8, altering its receptor specificity and metabolic stability [4] [7].
Table 1: Amino Acid Sequence of Felypressin Acetate
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
---|---|---|---|---|---|---|---|---|---|
Amino Acid | Cys | Phe | Phe | Gln | Asn | Cys | Pro | Lys | Gly-NH₂ |
The tertiary structure of felypressin acetate is stabilized by an intramolecular disulfide bond between the cysteine residues at positions 1 and 6 (Cys¹-Cys⁶) [1] [6] [9]. This 20-atom ring structure creates a cyclic hexapeptide tail connected to a linear tripeptide, mimicking the native vasopressin conformation. The disulfide bond is oxidation-sensitive and represents the most labile feature of the molecule's architecture. Under oxidative conditions or elevated temperatures, this bond can undergo cleavage, leading to loss of conformational integrity and biological activity [7] [9]. Stability studies indicate that the disulfide bridge remains intact when stored at -20°C in anhydrous conditions but shows degradation signs at room temperature after prolonged exposure to atmospheric oxygen. The cyclic conformation enforced by this bond is essential for agonist activity at vasopressin V1 receptors, as linear analogs exhibit >90% reduction in potency [4] [6].
Felypressin acetate (CAS: 914453-97-7) is the acetic acid salt form of the native peptide (CAS: 56-59-7) [5] [10]. Salt formation occurs through protonation of basic groups (primarily the ε-amino group of lysine at position 8) with acetate counterions. This modification significantly enhances the compound's hydrosolubility compared to the free base, allowing for practical formulation in aqueous dental anesthetics [2] [7]. The acetate salt form demonstrates improved stability during lyophilization and long-term storage, as acetic acid buffers against pH shifts that could catalyze deamidation of the glutamine (position 4) or asparagine (position 5) residues [7] [9]. Analytical data confirms that the acetate content constitutes ≤15.0% of the total mass in pharmaceutical-grade material, optimally balancing solubility enhancement without compromising peptide integrity [2] [7].
Felypressin acetate has the molecular formula C₄₆H₆₅N₁₃O₁₁S₂·xC₂H₄O₂ (where x denotes variable acetate stoichiometry) [5] [7] [10]. The molecular weight of the peptide moiety is 1040.22 g/mol, increasing to approximately 1100.28 g/mol when accounting for a single acetate molecule [5] [7]. Despite its pharmaceutical importance, comprehensive crystallographic data remains limited due to challenges in growing diffraction-quality crystals of this peptide. However, spectroscopic analyses (including NMR and circular dichroism) suggest that the acetate salt adopts a β-turn conformation stabilized by the disulfide bridge and hydrophobic interactions between the phenylalanine side chains [4] [9]. Elemental analysis of pharmaceutical-grade material conforms to theoretical values: C (52.40%), H (6.32%), N (16.55%), O (18.90%), S (5.83%) [5].
Table 2: Physicochemical Properties of Felypressin Acetate
Property | Value |
---|---|
Molecular Formula (Peptide) | C₄₆H₆₅N₁₃O₁₁S₂ |
Molecular Weight (Peptide) | 1040.22 g/mol |
Molecular Formula (Acetate Salt) | C₄₆H₆₅N₁₃O₁₁S₂·C₂H₄O₂ |
Molecular Weight (Acetate Salt) | 1100.28 g/mol |
Appearance | White to off-white, odorless powder |
Purity (Pharmaceutical Grade) | ≥95% - 99.75% |
Heavy Metal Content | ≤0.001% |
Felypressin acetate exhibits variable solubility profiles across different solvents:
The solubility differences between the free base and acetate salt are most pronounced in aqueous media, where the salt form exhibits approximately 3-fold higher solubility due to enhanced ionization and hydration shell formation [2] [7].
Table 3: Solubility Profile of Felypressin Acetate
Solvent | Solubility | Notes |
---|---|---|
Water | 100 mg/mL | Clear solution |
0.9% NaCl (Saline) | 100 mg/mL | Pharmaceutical formulation compatible |
DMSO | Moderately soluble | Limited data; used for stock solutions |
Methanol | Slightly soluble | Not recommended for primary formulations |
Ethanol | Poorly soluble | Unsuitable for formulation |
PBS (pH 7.4) | >50 mg/mL | Physiologically compatible |
Thermal analysis reveals that felypressin acetate decomposes at temperatures >197°C, with differential scanning calorimetry (DSC) showing an endothermic peak corresponding to the breakdown of the disulfide bond and peptide backbone [5] [9]. Accelerated stability studies indicate that the solid-state degradation follows first-order kinetics, with the primary degradation pathways being:
Storage stability is optimal at -20°C in anhydrous conditions, where the peptide retains >95% purity for over two years [7] [9]. At room temperature, degradation accelerates under humidity >60% RH or upon exposure to UV light, emphasizing the need for protective packaging [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7